
2-Aminocyclohexane-1-carbonitrile
Vue d'ensemble
Description
2-Aminocyclohexane-1-carbonitrile, also known as ACC, is a chemical compound that has been widely used in scientific research for its various applications. It is a cyclic amine that has a carbonitrile functional group attached to it. The CAS Number for this compound is 586965-84-6 .
Molecular Structure Analysis
The molecular formula of this compound is C7H12N2 . It has a molecular weight of 124.19 . The structure consists of a cyclohexane ring with an amino group (NH2) and a carbonitrile group (CN) attached to it .Chemical Reactions Analysis
This compound serves as a precursor in organocatalyzed syntheses. It is used in the synthesis of 2-amino-8-oxo-tetrahydro-4H-chromene-3-carbonitriles, achieved through a tandem Michael addition-cyclization reaction.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a predicted boiling point of 243.7±33.0 °C and a predicted density of 0.99±0.1 g/cm3 . The predicted pKa value is 8.25±0.70 .Applications De Recherche Scientifique
Organocatalyzed Synthesis
2-Aminocyclohexane-1-carbonitrile serves as a precursor in organocatalyzed syntheses. It is used in the synthesis of 2-amino-8-oxo-tetrahydro-4H-chromene-3-carbonitriles, achieved through a tandem Michael addition-cyclization reaction. An enantioselective synthesis of these compounds was accomplished using a cinchona alkaloid-derived thiourea catalyst, marking the first synthesis of its kind (Ding & Zhao, 2010).
Synthesis of Tetrahydropyrimido Quinoline Derivatives
The reactivity of this compound is leveraged in the synthesis of tetrahydropyrimido quinoline derivatives. Notably, the compound undergoes a reaction process with various reagents like dimethylformamide dimethyl acetal, carbon disulfide, and urea. This compound's versatility is also evident in its antimicrobial activity against select microbes (Elkholy & Morsy, 2006).
Spirocycloalkane Synthesis
In a novel approach, this compound is involved in the synthesis of spirocycloalkanes. The process entails an interaction with substituted acetonitriles leading to the formation of 1-methyl-1,2,3,4-tetrahydrospiro(quinoline-2,1′-cyclohexane)-3-carbonitriles. This synthesis is hypothesized to proceed via Knoevenagel condensation and subsequent ring closure, exemplifying the tert-amino effect (Tverdokhlebov et al., 2006).
Safety and Hazards
The compound is classified as dangerous with the signal word "Danger" . Hazard statements include H302, H312, H315, H318, H332, and H335, indicating that it is harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye damage, harmful if inhaled, and may cause respiratory irritation .
Propriétés
IUPAC Name |
2-aminocyclohexane-1-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2/c8-5-6-3-1-2-4-7(6)9/h6-7H,1-4,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVGOKHBYNZPVGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C#N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
586965-84-6 | |
| Record name | 2-aminocyclohexane-1-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

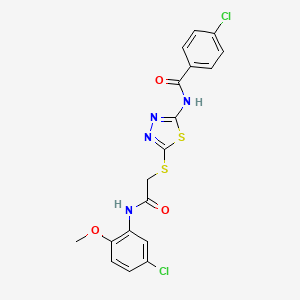
![N-[4-methyl-3-(1H-pyrrol-1-yl)phenyl]prop-2-enamide](/img/structure/B2651072.png)
![(E)-N-(benzo[d][1,3]dioxol-5-yl)-3-(but-2-enamido)benzofuran-2-carboxamide](/img/structure/B2651073.png)
![4-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-7-hydroxy-8-methylchromen-2-one](/img/structure/B2651075.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B2651077.png)

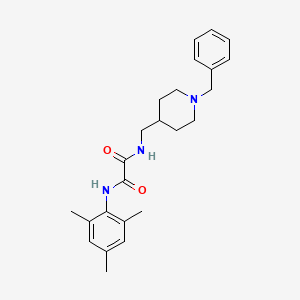


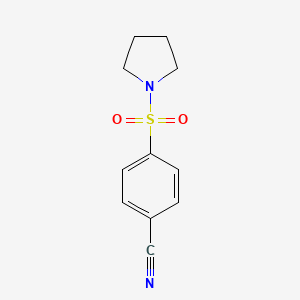
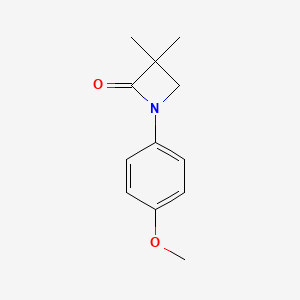
![(2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile](/img/structure/B2651086.png)
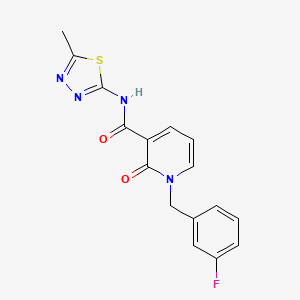
![3,3,6,6-tetramethyl-9-(3-phenylimidazo[1,5-a]pyridin-1-yl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B2651088.png)